molecular formula C11H9NO3 B2892767 3-Isoquinolinecarboxylic acid, 7-methoxy- CAS No. 224321-76-0

3-Isoquinolinecarboxylic acid, 7-methoxy-

Cat. No. B2892767
CAS RN: 224321-76-0
M. Wt: 203.197
InChI Key: CQVOLMIAFMVGMJ-UHFFFAOYSA-N
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Description

3-Isoquinolinecarboxylic acid is a heterocyclic compound with the empirical formula C10H7NO2 . It is a solid substance that is used in chemical synthesis . The molecular weight of the anhydrous basis is 173.17 .


Molecular Structure Analysis

The molecular structure of 3-Isoquinolinecarboxylic acid consists of a benzene ring fused with a pyridine ring . The carboxylic acid group (-COOH) is attached to the third carbon atom in the isoquinoline structure .


Chemical Reactions Analysis

Isoquinoline derivatives, including 3-Isoquinolinecarboxylic acid, are known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may undergo a variety of chemical reactions, depending on the specific conditions and reactants present.


Physical And Chemical Properties Analysis

3-Isoquinolinecarboxylic acid is a solid substance with a melting point of 166-168 °C . Its empirical formula is C10H7NO2, and it has a molecular weight of 173.17 on an anhydrous basis .

Scientific Research Applications

Synthesis and Antitumor Activity

Methoxy-indolo[2,1‐a]isoquinolines have been synthesized and tested for their cytostatic activity against various cancer cell lines, including leukemia and mammary tumor cells. Trimethoxy‐5,6‐dihydroindoloisoquinoline and tetramethoxyindoloisoquinoline exhibited significant inhibition of cell proliferation, highlighting their potential in antitumor research (Ambros, Angerer, & Wiegrebe, 1988).

Electrochemical Applications

The electrochemical reduction of 1-isoquinolinecarboxylic acid anion results in isoquinoline, marking a unique instance of cathodic decarboxylation. This finding opens new avenues for research into the electrochemical properties and applications of isoquinoline derivatives (Sánchez-Sánchez et al., 2004).

Inhibition of Tubulin Polymerization

Methoxy-substituted 3-formyl-2-phenylindoles, derived from the 12-formyl-5,6-dihydroindolo[2, 1-a]isoquinoline system, have been studied for their ability to inhibit tubulin polymerization, a key mechanism in the development of cytostatic agents. Modifications to the basic structure revealed significant insights into the structural elements required for this activity, with certain derivatives showing potent cytostatic effects (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Synthesis of Quinoline Alkaloids

Research into the synthesis of quinoline alkaloids, including Pyrano[2,3-b]quinolines, Khaplofoline, Lunacrine, and Demethoxylunacrine, has yielded novel compounds with potential therapeutic applications. The use of polyphosphoric acid for cyclization of quinolinecarboxylic acids highlights a versatile approach in the synthesis of complex quinoline derivatives (Sekar & Prasad, 1998).

Future Directions

The future directions of research on 3-Isoquinolinecarboxylic acid, 7-methoxy- and its derivatives could involve further exploration of their biological activities and potential applications in medicine . The development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .

properties

IUPAC Name

7-methoxyisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVOLMIAFMVGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=C(C=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.25 g (17% in 4 steps) 7-methoxy-isoquinoline-3-carboxylic acid was prepared according to procedure described for the synthesis of 6-methoxy-isoquinoline-3-carboxylic acid (in Example 294) starting from 2.0 g (6.8 mmol) of boc-7-hydroxy-tetrahydroisoquinoline carboxylic acid using 179 mg (0.824 mmol). LCMS: 204 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
boc-7-hydroxy-tetrahydroisoquinoline carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step Two

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